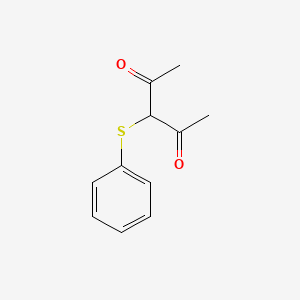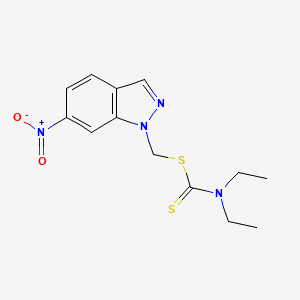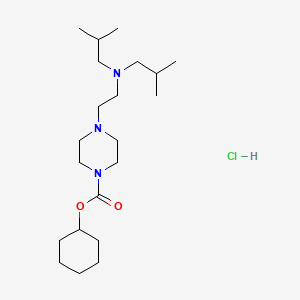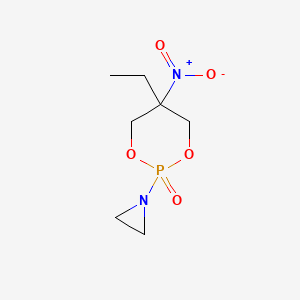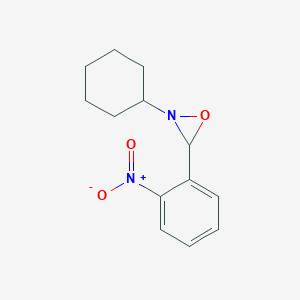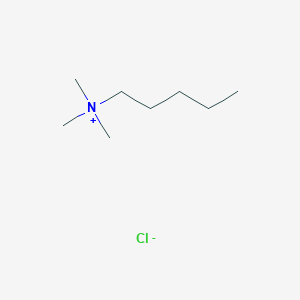
ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is an organic compound that belongs to the class of carbamates It features a pyridinium ring substituted with a methyl group at the 4-position and an ethyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate typically involves the reaction of 4-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate involves its interaction with specific molecular targets. The pyridinium ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The carbamate group may also undergo hydrolysis, releasing active compounds that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with a bromide ion instead of a carbamate group.
Methylpyridinium: Lacks the ethyl carbamate group and has different chemical properties.
Uniqueness
Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is unique due to its combination of a pyridinium ring and an ethyl carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
22928-85-4 |
|---|---|
Fórmula molecular |
C9H13N2O2+ |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)10-11-6-4-8(2)5-7-11/h4-7H,3H2,1-2H3/p+1 |
Clave InChI |
WCYAZUFOBJBUTC-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)N[N+]1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



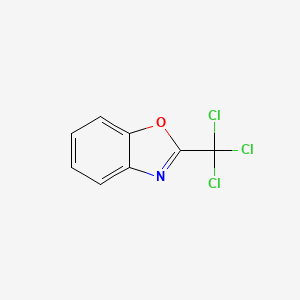
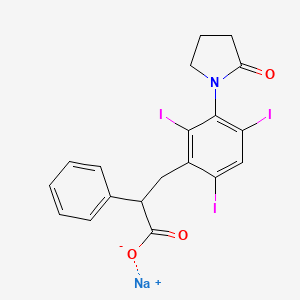
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
